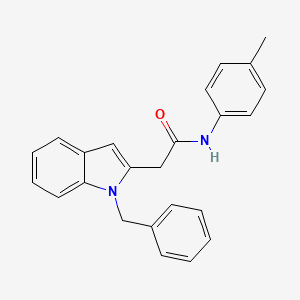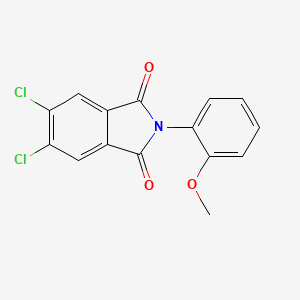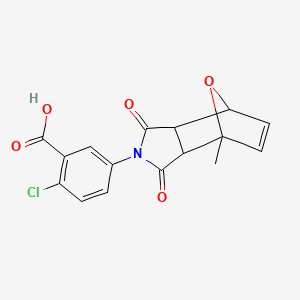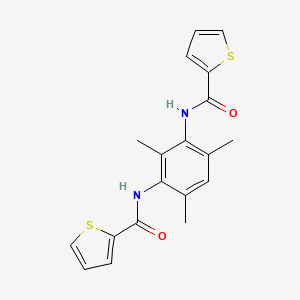
2-(1-benzyl-1H-indol-2-yl)-N-(4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-benzyl-1H-indol-2-yl)-N-(4-methylphenyl)acetamide: N-(4-methylphenyl)-2-(1-phenyl-1H-indol-2-yl)acetamide , is a synthetic organic compound. Its chemical formula is C₂₀H₁₈N₂O, and it exhibits interesting pharmacological properties. Let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the condensation of 2-(1-benzyl-1H-indol-2-yl)acetic acid with 4-methylaniline. The reaction typically occurs under acidic conditions, resulting in the formation of the target compound.
Industrial Production: While not widely produced on an industrial scale, researchers often synthesize this compound in the laboratory for specific studies.
Chemical Reactions Analysis
Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products. These reactions may involve reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the carbonyl group in the acetamide moiety can yield the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Oxidation: Potassium permanganate (KMnO₄) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various alkylating agents or halogens.
Major Products: The major products depend on the specific reaction conditions and reagents used. Oxidation may yield carboxylic acids, while reduction leads to alcohols. Substitution reactions can introduce diverse substituents onto the benzyl or indole ring.
Scientific Research Applications
Chemistry:
Building Block: Researchers use this compound as a building block for the synthesis of more complex molecules.
Drug Development: It serves as a precursor or scaffold for designing potential pharmaceutical agents.
Biological Studies: Scientists investigate its interactions with biological targets, such as receptors or enzymes.
Anticancer Potential: Some studies explore its potential as an anticancer agent due to its indole and benzyl moieties.
Fine Chemicals: Although not widely used industrially, it contributes to the field of fine chemicals and drug discovery.
Mechanism of Action
The exact mechanism of action remains an active area of research. its structural features suggest interactions with cellular receptors or enzymes, potentially modulating signaling pathways.
Comparison with Similar Compounds
While there are no direct analogs, compounds with indole and benzyl moieties exhibit similar reactivity. Notable related compounds include:
Indole-2-carboxylic acid: Shares the indole core but lacks the benzyl group.
N-Benzylacetamide: Contains the benzyl group but lacks the indole ring.
: PubChem Compound Summary: 2-(1-benzyl-1H-indol-2-yl)-N-(4-methylphenyl)acetamide : S. S. Panchal et al., “Synthesis and Anticancer Activity of Some New 2-(1-Benzyl-1H-indol-2-yl)-N-(substituted phenyl)acetamides,” Medicinal Chemistry Research, 2013. : M. A. El-Apasery et al., “Synthesis and Antimicrobial Activity of Some New 2-(1-Benzyl-1H-indol-2-yl)-N-(substituted phenyl)acetamides,” European Journal of Medicinal Chemistry, 2009.
Properties
Molecular Formula |
C24H22N2O |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-(1-benzylindol-2-yl)-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C24H22N2O/c1-18-11-13-21(14-12-18)25-24(27)16-22-15-20-9-5-6-10-23(20)26(22)17-19-7-3-2-4-8-19/h2-15H,16-17H2,1H3,(H,25,27) |
InChI Key |
DLZUDAPYJXECHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2=CC3=CC=CC=C3N2CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B11094316.png)

![Methyl[bis(4-methylphenyl)]phosphane oxide](/img/structure/B11094330.png)
![N-(4-{[(E)-(3-methoxyphenyl)methylidene]amino}phenyl)-3-methylbutanamide](/img/structure/B11094332.png)

![N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-{(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazinyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11094343.png)
![5-{2-[(3,4-Dichlorophenyl)sulfanyl]ethyl}-2-methylpyridine](/img/structure/B11094375.png)

![2,4-dichloro-N-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide (non-preferred name)](/img/structure/B11094383.png)

![N,N-dimethyl-2-(3-methylbutoxy)-2-oxo-N-{2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}ethanaminium](/img/structure/B11094390.png)

![3-{[(benzylsulfanyl)acetyl]amino}-N-(2-methylpropyl)benzamide](/img/structure/B11094405.png)
![1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitrophenyl]piperazine](/img/structure/B11094407.png)
